molecular formula C17H24N2O4 B1389023 3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate CAS No. 1185294-35-2

3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate

Cat. No. B1389023
M. Wt: 320.4 g/mol
InChI Key: UMSWFYNZIPHTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Dimethylaminomethyl-2-methyl-indol-1-yl)-propionic acid acetate , also known by its IUPAC name {3-[(dimethylamino)methyl]-2-methyl-1H-indol-1-yl}acetic acid, is a chemical compound with the molecular formula C₁₄H₁₈N₂O₂. It is commonly used in proteomics research and exhibits interesting properties .

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 3-(3-Dimethylaminomethyl-2-methyl-indol-1-yl)-propionic acid acetate should adhere to standard laboratory practices. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area. Consult the provided Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

acetic acid;3-[3-[(dimethylamino)methyl]-2-methylindol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.C2H4O2/c1-11-13(10-16(2)3)12-6-4-5-7-14(12)17(11)9-8-15(18)19;1-2(3)4/h4-7H,8-10H2,1-3H3,(H,18,19);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSWFYNZIPHTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCC(=O)O)CN(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate
Reactant of Route 2
3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate
Reactant of Route 3
3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate
Reactant of Route 4
3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate
Reactant of Route 5
3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate
Reactant of Route 6
3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate

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